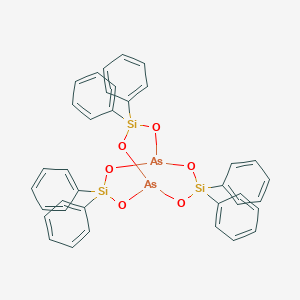
1,3-Benzoxazepine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzoxazepine-2-carbonitrile is a heterocyclic compound that has received significant attention due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is of particular interest due to its unique chemical structure, which contains a benzene ring fused to a seven-membered nitrogen-containing ring. In
Applications De Recherche Scientifique
1,3-Benzoxazepine-2-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In organic synthesis, 1,3-Benzoxazepine-2-carbonitrile has been used as a building block to synthesize more complex molecules with diverse biological activities. In material science, this compound has been used to prepare functional materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 1,3-Benzoxazepine-2-carbonitrile is not well understood, but it is believed to act through various pathways, including inhibition of enzymes and modulation of signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In inflammation, 1,3-Benzoxazepine-2-carbonitrile has been shown to modulate the activity of nuclear factor-kappa B, a transcription factor that plays a critical role in the immune response.
Biochemical and Physiological Effects
1,3-Benzoxazepine-2-carbonitrile has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, 1,3-Benzoxazepine-2-carbonitrile has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, leading to the attenuation of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Benzoxazepine-2-carbonitrile has several advantages for lab experiments, including its high yield synthesis method, its diverse biological activities, and its potential applications in various fields. However, this compound also has some limitations, including its low solubility in aqueous solutions, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for the research on 1,3-Benzoxazepine-2-carbonitrile, including the development of more efficient synthesis methods, the investigation of its mechanism of action, the exploration of its potential applications in various fields, and the evaluation of its safety and toxicity. Additionally, the synthesis of novel derivatives of 1,3-Benzoxazepine-2-carbonitrile with improved biological activities and physicochemical properties could lead to the development of more potent and selective drug candidates for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1,3-Benzoxazepine-2-carbonitrile can be achieved through several methods, including the reaction of 2-aminobenzoic acid with an aldehyde or ketone in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride. Another approach involves the reaction of 2-aminobenzonitrile with an aldehyde or ketone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The yield of this reaction is typically high, and the product can be isolated by simple filtration and recrystallization.
Propriétés
Numéro CAS |
16393-03-6 |
|---|---|
Nom du produit |
1,3-Benzoxazepine-2-carbonitrile |
Formule moléculaire |
C10H6N2O |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
1,3-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-7-10-12-6-5-8-3-1-2-4-9(8)13-10/h1-6H |
Clé InChI |
XBTWPQGDTLMVJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN=C(O2)C#N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN=C(O2)C#N |
Synonymes |
1,3-Benzoxazepine-2-carbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







acetate](/img/structure/B103585.png)








